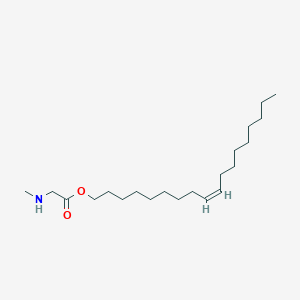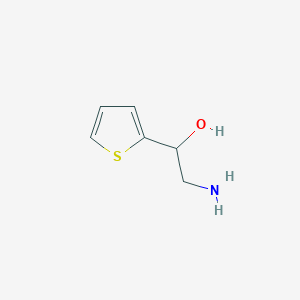
Pioglitazone D4
Übersicht
Beschreibung
Pioglitazone D4 is a synthetic drug that belongs to the class of thiazolidinediones. It is used in the treatment of type 2 diabetes mellitus . Pioglitazone D4 is an isotopically labeled form of Pioglitazone, which is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Molecular Structure Analysis
The molecular formula of Pioglitazone is C19H20N2O3S . The structure of Pioglitazone includes a thiazolidinedione ring, which is critical for its activity as a PPAR-γ agonist .
Wissenschaftliche Forschungsanwendungen
Treatment of Type 2 Diabetes
Pioglitazone was an early member of a new category of diabetes treatment drugs called insulin sensitizers . It is used for the treatment of Type 2 diabetes, and acts by lowering blood glucose levels .
Improvement of Insulin Sensitivity
Pioglitazone improves the body’s insulin sensitivity (reduces insulin resistance), and because it does not increase insulin secretion, there is little concern of drug-induced hypoglycemia .
Lowering Neutral Blood Fat
Pioglitazone has the ability to lower neutral blood fat, which is an additional favorable effect for patients with obesity and hyperlipidemia .
Inhibition of Cancer Cell Processes
Pioglitazone, a synthetic peroxisome proliferator activated receptor (PPAR-γ) ligand, is known to inhibit numerous cancer cell processes .
Reduction of Proliferative and Invasive Abilities in NSCLC Cells
Pioglitazone reduced proliferative and invasive abilities in non-small cell lung cancer (NSCLC) cells . It induced apoptosis of NSCLC cells and down-regulated MAPK, Myc, and Ras genes .
Blockade of MAPK Cascade and TGFβ/SMADs Signaling
Pioglitazone suppresses cell growth and invasion via blockade of MAPK cascade and TGFβ/SMADs signaling .
Modulation of Cell Bioenergetics
Pioglitazone modulates cell bioenergetics by affecting the extracellular acidification rate (ECAR) and reducing markers of altered glucose metabolism in treated cells .
Fluorescence Lifetime Imaging Microscopy (FLIM) Applications
Pioglitazone can be used in fluorescence lifetime imaging microscopy (FLIM) for analyzing various aspects of material science and biology .
Wirkmechanismus
Target of Action
Pioglitazone-d4, also known as Pioglitazone D4, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Pioglitazone-d4 acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Biochemical Pathways
The activation of PPARγ by Pioglitazone-d4 influences the production of a number of gene products involved in glucose and lipid metabolism . This results in improved insulin sensitivity and enhanced uptake of blood glucose . Additionally, pioglitazone-d4 has been shown to downregulate MAPK, Myc, and Ras genes, which are involved in cell proliferation and invasion .
Pharmacokinetics
Pioglitazone-d4 is metabolized in the liver, primarily via CYP2C8 and 3A4, to active and inactive metabolites . The mean serum half-life of pioglitazone and its metabolites range from 3-7 hours . Genetic variation in the human genome, particularly in the genes CYP2C8 and PPARG, can affect the pharmacokinetics and pharmacodynamics of pioglitazone .
Result of Action
The primary result of Pioglitazone-d4 action is the lowering of blood glucose levels by improving target cell response to insulin, without increasing pancreatic insulin secretion . It also reduces proliferative and invasive abilities of certain cells and induces apoptosis .
Action Environment
The efficacy of Pioglitazone-d4 can be influenced by environmental factors such as diet and exercise . It is used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus . Furthermore, genetic factors can also contribute to the variability in response to Pioglitazone-d4 .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-YBNXMSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pioglitazone-d4 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Pioglitazone D4 in analytical chemistry, specifically in bioequivalence studies?
A1: Pioglitazone D4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify Pioglitazone and its metabolites in biological samples []. In bioequivalence studies, researchers aim to determine if two different formulations of a drug, such as a generic and brand-name version, release the active ingredient into the bloodstream at the same rate and extent.
Q2: How does the LC-MS/MS method described in the research paper achieve separation and detection of Pioglitazone and its metabolites?
A2: The research paper outlines a highly sensitive and specific LC-MS/MS method for the simultaneous determination of Pioglitazone, Keto Pioglitazone (M-III), and Hydroxy Pioglitazone (M-IV) in human plasma [].
- Sample preparation: A solid-phase extraction technique is employed to isolate the analytes (Pioglitazone and its metabolites) and the internal standards (including Pioglitazone D4) from the plasma matrix [].
- Chromatographic separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a Hypersil Gold column (100 mm × 4.6 mm, 5 μm) []. This specific column, through its chemical properties and physical characteristics, allows for efficient separation of the analytes based on their different affinities for the stationary phase and mobile phase.
- Mass Spectrometry Detection: The separated analytes eluting from the column are detected using a mass spectrometer (MS). The MS detector is set to monitor specific mass-to-charge ratios (m/z) that are unique to Pioglitazone, its metabolites, and their corresponding internal standards. This targeted detection provides high selectivity and sensitivity, enabling accurate quantification even at very low concentrations in plasma [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

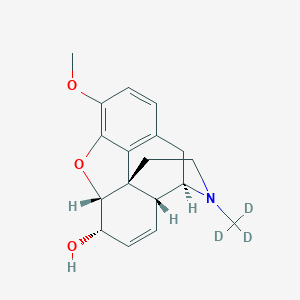
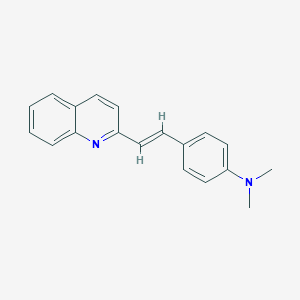
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)


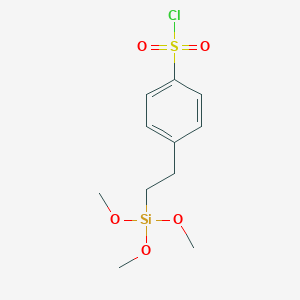
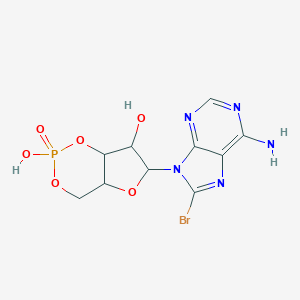
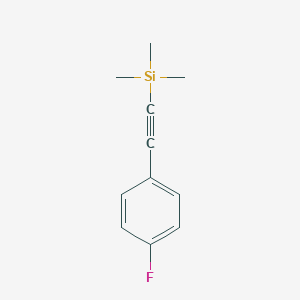

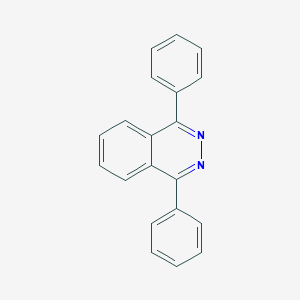
![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)
